Stereochemical Identity and Purity: (1R,2R) vs. (1R,2S)-Cis Isomer
The target (1R,2R) compound is the trans-diastereomer, while (1R,2S)-2-(dimethylamino)cyclopentanol (CAS 57070-96-9) is its cis counterpart. Their different spatial arrangements lead to different properties and applications in asymmetric synthesis . For the target (1R,2R) compound, purity specifications from reputable vendors are available at 95% and 98% . For the (1R,2S)-cis isomer, a purity of 98% is also available .
| Evidence Dimension | Stereochemical configuration and commercial purity |
|---|---|
| Target Compound Data | trans-(1R,2R) configuration; Purity: 95% and 98% |
| Comparator Or Baseline | cis-(1R,2S)-2-(Dimethylamino)cyclopentanol (CAS 57070-96-9); Purity: 98% |
| Quantified Difference | Identical molecular weight (129.20 g/mol) but distinct stereochemistry (trans vs. cis). Commercial purity specifications are comparable (95-98%). |
| Conditions | Vendor product specifications; not experimental data. |
Why This Matters
This confirms that while both isomers are available at high purity, their stereochemical difference is the primary driver for selection in stereospecific applications, not purity.
